molecular formula C18H24N2O5 B12064657 2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate

2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate

Cat. No.: B12064657
M. Wt: 348.4 g/mol
InChI Key: STWRAIUIKIPGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is known for its applications in synthetic chemistry, biological research, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 6-(4-(dimethylamino)phenoxy)hexanoic acid. The reaction is carried out under controlled conditions, often using a base catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure optimal yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the synthesis process. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxides, reduction reactions produce reduced derivatives, and substitution reactions result in various substituted compounds .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate involves its interaction with specific molecular targets. The compound binds to active sites of enzymes, inhibiting their activity. This inhibition is achieved through the formation of covalent bonds with amino acid residues in the enzyme’s active site, leading to a decrease in enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring selective enzyme inhibition and complex molecule synthesis .

Properties

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[4-(dimethylamino)phenoxy]hexanoate

InChI

InChI=1S/C18H24N2O5/c1-19(2)14-7-9-15(10-8-14)24-13-5-3-4-6-18(23)25-20-16(21)11-12-17(20)22/h7-10H,3-6,11-13H2,1-2H3

InChI Key

STWRAIUIKIPGIZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)OCCCCCC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.